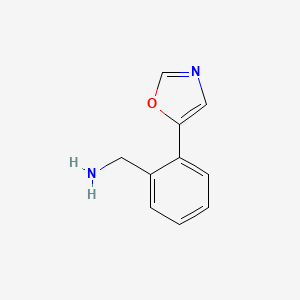

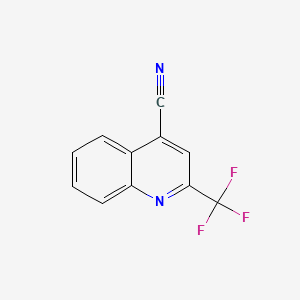

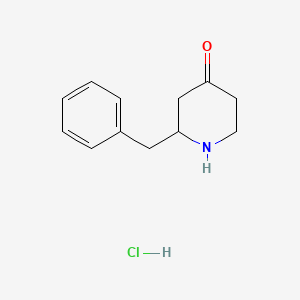

2-Benzylpiperidin-4-one hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

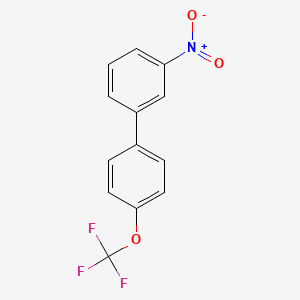

“2-Benzylpiperidin-4-one hydrochloride” is a chemical compound . It is a derivative of 4-Piperidone, an organic compound used as an intermediate in the manufacture of chemicals and pharmaceutical drugs . Substituted and dehydro derivatives of 4-piperidinone are intermediates in alkaloid syntheses .

Synthesis Analysis

N-benzylpiperidine-4-one derivatives have been synthesized via one-pot three-component protocols in excellent yields . The mono-substituted derivatives showed butyrylcholinesterase selective, while unsubstitited and di-substituted derivatives showed acetylcholinesterase selective inhibitions .

Molecular Structure Analysis

The molecular formula of 2-Benzylpiperidine is C12H17N . The average mass is 175.270 Da and the mono-isotopic mass is 175.136093 Da .

Chemical Reactions Analysis

Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

科学的研究の応用

Catalytic Transformations and Synthesis

The novel catalytic method using Pd–C for hydrodechlorination–hydrogenation provides a chemoselective transformation of 4-acylpyridines into 4-benzylpiperidine hydrochlorides. This technique simplifies multi-step transformations into a one-pot process, yielding crystalline piperidine hydrochlorides quantitatively, demonstrating its significance in synthetic organic chemistry and pharmaceutical synthesis (Cheng et al., 2014).

Neurotransmitter Reuptake Inhibition

Research into arylpiperazine-benzylpiperidines has revealed their potential as dual serotonin and norepinephrine reuptake inhibitors. These compounds, particularly with a three-carbon linker, show greater inhibition than venlafaxine hydrochloride, suggesting their utility in treating neuropsychiatric and neurodegenerative disorders (Paudel et al., 2016).

Cholinesterase Inhibition

N-benzylpiperidine-4-one derivatives have been evaluated for cholinesterase inhibition, showing selective activity towards butyrylcholinesterase and acetylcholinesterase. These findings indicate their potential in treating diseases like Alzheimer's, where cholinesterase inhibitors are a key part of therapy (Sukumarapillai et al., 2016).

Anti-inflammatory Activity

4-Benzylpiperidine has demonstrated in vitro anti-inflammatory activity through mechanisms such as inhibition of albumin denaturation and proteinase inhibitory activity. These findings open avenues for further research into anti-inflammatory agents, providing a foundation for the development of new therapies (Jayashree et al., 2016).

Safety And Hazards

将来の方向性

Piperidine derivatives, including “2-Benzylpiperidin-4-one hydrochloride”, are being utilized in different therapeutic applications. They are being used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

特性

IUPAC Name |

2-benzylpiperidin-4-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c14-12-6-7-13-11(9-12)8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXIOXWNEXOZJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1=O)CC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697182 |

Source

|

| Record name | 2-Benzylpiperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzylpiperidin-4-one hydrochloride | |

CAS RN |

1245644-12-5 |

Source

|

| Record name | 2-Benzylpiperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-Hydroxy-N-methyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B595783.png)

![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B595785.png)